molecular formula C21H17N3O4S B2501941 5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate CAS No. 442679-12-1

5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate

Cat. No. B2501941
CAS RN: 442679-12-1
M. Wt: 407.44
InChI Key: QTSIOJOBSGRADR-UHFFFAOYSA-N
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Description

5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate is a compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have been shown to possess significant biological activity as novel anti-COVID-19, antimicrobial, and antiviral agents .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one example, a reaction was conducted of N-tosyl-pyrazole with 2-bromo-1-(4-methoxyphenyl)ethan-1-one and potassium carbonate in dry N,N-dimethylformamide at room temperature .


Molecular Structure Analysis

In the structure of the title compound, the pyrazole ring is approximately parallel to the aromatic ring of the oxy-ethanone group and approximately perpendicular to the tolyl ring of the sulfonyl substituent .


Chemical Reactions Analysis

Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, all energetic compounds exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C, and high positive heats of formation .

Mechanism of Action

Target of Action

The primary targets of the compound “5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate” are currently under investigation. Similar compounds have been used as inhibitors of ns2b-ns3 virus and cathepsin b16 .

Mode of Action

The pyrazole ring in the compound is approximately parallel to the aromatic ring of the oxy-ethanone group and approximately perpendicular to the tolyl ring of the sulfonyl substituent . This orientation might play a role in its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have shown significant biological activity as novel anti-covid-19, antimicrobial, and antiviral agents . This suggests that the compound may interact with multiple biochemical pathways related to these diseases.

Result of Action

Given its potential antiviral and antimicrobial activities , it may induce changes at the cellular level that inhibit the replication of viruses or the growth of microbes.

Safety and Hazards

While specific safety and hazard information for 5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate is not available in the search results, similar compounds have suitable impact and friction sensitivities and are free of toxic metals .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . Researchers are currently developing several synthetic strategies for the preparation of new heterocyclic compounds containing N-sulfonylamino- and N-sulfonyl moieties, in the hope of finding different scaffolds for use as promising future drugs .

properties

IUPAC Name

[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-14-9-11-16(12-10-14)29(26,27)24-19(22)13-20(23-24)28-21(25)18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSIOJOBSGRADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC4=CC=CC=C43)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate

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